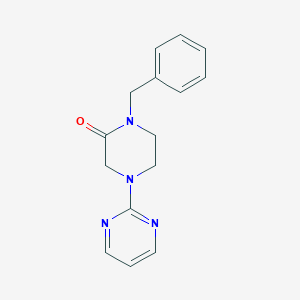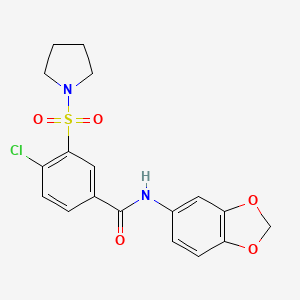![molecular formula C16H12N2O4S2 B3015761 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate CAS No. 877637-56-4](/img/structure/B3015761.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Research
Thiophene derivatives have been extensively studied for their anticancer properties. The presence of a thiophene ring in the compound suggests potential efficacy in anticancer research. Thiophene moieties are known to interact with various biological targets that are relevant in cancer therapy. They can act as kinase inhibitors or interact with DNA to exert cytotoxic effects. The pyrimidinylthio group could potentially be involved in the synthesis of novel anticancer agents, leveraging its ability to form metal complexes that can target specific cancer cells .
Anti-inflammatory and Analgesic Applications
Compounds containing both thiophene and pyrimidine structures have shown anti-inflammatory and analgesic activities. This compound could be synthesized and tested for its ability to modulate inflammatory pathways or to act as an inhibitor of enzymes like COX-2, which are involved in the inflammatory response. Its application in this field could lead to the development of new pain management drugs .
Antimicrobial and Antifungal Agents
The structural components of this compound suggest potential use as an antimicrobial or antifungal agent. Thiophene derivatives are known to possess antimicrobial activity, and their incorporation into new compounds can lead to the development of drugs that combat resistant strains of bacteria or fungi. The pyrimidinylthio group could enhance this activity by facilitating the penetration of the compound into microbial cells .
Antipsychotic and Anti-anxiety Medications
Thiophene derivatives have been reported to exhibit antipsychotic and anti-anxiety effects. This compound could be explored for its potential use in neuropsychiatric disorders. The interaction of thiophene with neurotransmitter receptors or the modulation of synaptic transmission could be key mechanisms by which this compound exerts its effects in the central nervous system .
Development of Insecticides
The compound’s structure, particularly the thiophene ring, suggests it could be used in the development of insecticides. Thiophene compounds can act as metal complexing agents, which could be toxic to insects. Research into this application could lead to the creation of new, more effective insecticides that are less harmful to the environment .
Material Science Applications
Thiophene derivatives are also important in material science. They can be used in the synthesis of organic semiconductors due to their conductive properties. The compound could be investigated for its potential use in the development of electronic materials, such as organic light-emitting diodes (OLEDs) or photovoltaic cells .
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S2/c19-13-7-11(10-24-16-17-4-2-5-18-16)21-9-14(13)22-15(20)8-12-3-1-6-23-12/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWBQYPLSBSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-(thiophen-2-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3015680.png)
![[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3015681.png)


![2-ethoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3015685.png)
![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015686.png)


methanone](/img/structure/B3015692.png)
![Ethyl 4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]benzoate](/img/structure/B3015694.png)
![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)

![3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3015698.png)